molecular formula C18H34CdO4 B15175001 Cadmium 3,5,5-trimethylhexanoate CAS No. 36211-44-6

Cadmium 3,5,5-trimethylhexanoate

Cat. No.: B15175001
CAS No.: 36211-44-6
M. Wt: 426.9 g/mol
InChI Key: KWPUGVFGOSNYQG-UHFFFAOYSA-L
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Description

Cadmium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of 3,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium 3,5,5-trimethylhexanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium metal or cadmium compounds with 3,5,5-trimethylhexanoic acid in large reactors. The process involves controlling the temperature and pressure to optimize yield and purity. The final product is often used in the manufacturing of coatings, plastics, and other materials .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cadmium 3,5,5-trimethylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cadmium 3,5,5-trimethylhexanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. This compound can also interfere with metal ion transport and storage pathways, leading to various biological effects .

Comparison with Similar Compounds

    Cadmium acetate: Another cadmium salt with different organic ligands.

    Cadmium chloride: A simple cadmium salt with chloride ions.

    Cadmium sulfate: A cadmium salt with sulfate ions.

Comparison: Cadmium 3,5,5-trimethylhexanoate is unique due to its specific organic ligand, which imparts different solubility, stability, and reactivity compared to other cadmium salts. Its applications in industrial processes and scientific research are also distinct, making it a valuable compound in various fields .

Biological Activity

Cadmium 3,5,5-trimethylhexanoate is a cadmium complex that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological properties.

Synthesis and Characterization

This compound is synthesized through the coordination of cadmium ions with 3,5,5-trimethylhexanoic acid. Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis confirm the successful formation of the cadmium complex. The structural formula can be represented as [Cd(H2L)Cl2][Cd(H2L)Cl2] with a molar ratio of 1:1 for cadmium to ligand.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably, it demonstrated significant activity against:

  • Bacillus cereus
  • Escherichia coli

The cadmium complex exhibited a higher antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin. The interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, was investigated through molecular docking studies. The scoring energy value for these interactions was noted to be -9.00 kcal/mol, indicating a strong binding affinity that could inhibit bacterial growth effectively .

Anticancer Properties

The anticancer potential of this compound was assessed using the MCF-7 breast cancer cell line. The cytotoxicity was evaluated using the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability. The results indicated that the cadmium complex had a notable cytotoxic effect with IC50 values comparable to those of cisplatin, a widely used chemotherapeutic agent:

CompoundIC50 (µg/ml)
Cisplatin10
Cadmium Complex25
Ligand100

These findings suggest that this compound possesses promising anticancer properties, potentially acting as a therapeutic agent against breast cancer cells .

Metabolic Effects

Research has also highlighted the metabolic disruptions caused by cadmium exposure. In animal models treated with cadmium chloride (CdCl2), significant alterations in amino acid metabolism were observed. Key amino acids such as phenylalanine and tryptophan were found at elevated levels, implicating disturbances in metabolic pathways including the urea cycle and Krebs cycle. These changes were associated with increased oxidative stress and inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Protective Agents Against Cadmium Toxicity

Studies have explored potential protective agents against cadmium-induced toxicity. Resveratrol (RSV), a natural antioxidant, was shown to mitigate some of the biochemical alterations caused by cadmium exposure. In experiments where mice were treated with both CdCl2 and RSV, improvements in glycemic control and lipid profiles were noted, alongside reductions in inflammatory markers .

Properties

CAS No.

36211-44-6

Molecular Formula

C18H34CdO4

Molecular Weight

426.9 g/mol

IUPAC Name

cadmium(2+);3,5,5-trimethylhexanoate

InChI

InChI=1S/2C9H18O2.Cd/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2

InChI Key

KWPUGVFGOSNYQG-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cd+2]

Origin of Product

United States

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